molecular formula C21H32O2 B048079 cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester CAS No. 2734-47-6

cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester

Cat. No. B048079
CAS RN: 2734-47-6
M. Wt: 316.5 g/mol
InChI Key: QWDCYFDDFPWISL-JEBPEJKESA-N
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Description

Synthesis Analysis

The synthesis of EPA methyl ester involves several steps, including the reduction of polyenoic fatty acid esters, formation of tosylates, oxidation to aldehydes, and condensation reactions. For instance, the synthesis of eicosa-2-trans-8,11,14-all cis-tetraenoic acid and DL-3-hydroxy eicosa-8,11,14-trienoic acid demonstrates the general procedure for synthesizing 2-trans polyenoic fatty acids and dl-3-hydroxypolyenoic acids respectively (Stoffel & Pruss, 1967).

Molecular Structure Analysis

The molecular structure of EPA methyl ester and its isomers has been extensively studied. Trans isomers of EPA methyl ester were prepared and analyzed using gas chromatography-mass spectrometry (GC-MS), demonstrating the distinct gas chromatographic properties of these isomers on cyanopropyl stationary phases. This analysis provides a foundation for understanding the molecular structure and behavior of EPA methyl ester under various conditions (Mjøs, 2005).

Chemical Reactions and Properties

EPA methyl ester undergoes various chemical reactions, including isomerization and conversion to other compounds. For example, human umbilical blood vessels convert cis-5,8,11,14,17-EPA to prostaglandin I3, highlighting its potential biochemical transformations and interactions within biological systems (Dyerberg, Jørgensen, & Arnfred, 1981).

Physical Properties Analysis

The physical properties of EPA methyl ester, including its adsorption behavior, have been characterized. Studies have determined the adsorption equilibria of cis-5,8,11,14,17-EPA ethyl ester from supercritical carbon dioxide on silica gel, offering insights into its physical behavior and potential for separation and purification processes (Han, Yang, & Wu, 2008).

Chemical Properties Analysis

The chemical properties of EPA methyl ester, particularly its isomerization and stability under heat, have been studied. The formation of geometrical isomers upon heating reveals important aspects of its chemical stability and the potential for forming undesired by-products during processing and storage (Wijesundera, Ratnayake, & Ackman, 1989).

Scientific Research Applications

  • Pharmacology and Biochemistry

    • Application : “cis-5,8,11,14,17-Eicosapentaenoic acid” has been used to test its pharmacologic effect on steatosis in hepatocytes .
    • Method : The compound was likely administered to hepatocytes in a controlled environment to observe its effects on steatosis .
    • Results : The specific results of this experiment are not provided in the source, but the study was presumably conducted to explore potential treatments for conditions like fatty liver disease .
  • Cancer Research

    • Application : This compound has been used as an analytical standard in Raman spectra measurements to characterize human breast cancer samples .
    • Method : In this application, the compound would be used to calibrate the Raman spectrometer, which is then used to analyze the chemical composition of the cancer samples .
    • Results : While the specific results are not mentioned, this type of analysis can provide valuable insights into the biochemical changes associated with cancer .
  • Cell Biology

    • Application : It has been used in lipid peroxidation assays in mouse embryonic fibroblasts and in pre-treatment of cells for cell viability studies .
    • Method : In these studies, the compound would be introduced to the cells, and various assays would be conducted to assess lipid peroxidation and cell viability .
    • Results : The specific results are not provided, but such studies can help understand the role of this compound in cellular processes .
  • Mass Spectrometry-Based EPA Testing

    • Application : This certified solution standard is suitable for use as starting material in the preparation of linearity standards, calibrators, or controls in mass spectrometry-based EPA testing applications such as assessment of cardiovascular disease risk and fatty acid deficiency, and detection and quantification of EPA in nutraceuticals and dietary supplements .
    • Method : In this application, the compound would be used to calibrate the mass spectrometer, which is then used to analyze the samples .
    • Results : While the specific results are not mentioned, this type of analysis can provide valuable insights into the levels of EPA in various samples, which can be used to assess cardiovascular disease risk, fatty acid deficiency, and the content of nutraceuticals and dietary supplements .
  • Nutraceuticals and Dietary Supplements

    • Application : This compound is used in the detection and quantification of EPA in nutraceuticals and dietary supplements .
    • Method : The compound is used as a standard in mass spectrometry-based testing applications .
    • Results : The specific results are not mentioned, but this type of analysis can provide valuable insights into the content of EPA in various nutraceuticals and dietary supplements .
  • Inflammation and Immune Response

    • Application : Eicosapentaenoic acid is a polyunsaturated fatty acid (PUFAs) and is synthesized from linolenic acid. It is distributed in phospholipid bilayers of the cell membrane, synaptic membranes of the brain and retina. It is part of the family of eicosanoids, molecules synthesized from oxidized polyunsaturated fatty acids (PUFAs) to mediate cell-cell communication .
    • Method : The eicosanoids, working in tandem, contribute to a lipid signaling complex widely responsible for inducing an inflammatory immune response .
    • Results : These effects are associated with and have been observed in patients with cancers and various neurological/metabolic disorders .
  • Arachidonic Acid Synthesis

    • Application : This compound is an intermediate in the synthesis of arachidonic acid, an ω-6 fatty acid .
    • Method : It is formed by a desaturation of dihomo-gamma-linolenic acid (DGLA, 20:3 ω-6) .
    • Results : Arachidonic acid plays a crucial role in the body, being a key inflammatory intermediate and a precursor to a variety of bioactive lipid mediators .
  • Eicosapentaenoic Acid (EPA) Synthesis

    • Application : This compound is an intermediate in the synthesis of eicosapentaenoic acid (EPA, 20:5 ω-3), an ω-3 fatty acid .
    • Method : It is an intermediate between stearidonic acid (18:4 ω-3) and eicosapentaenoic acid (EPA, 20:5 ω-3) .
    • Results : EPA is a polyunsaturated fatty acid that plays a crucial role in the body, being involved in reducing inflammation and potentially lowering the risk of chronic diseases such as heart disease .

Safety And Hazards

Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is classified as Aquatic Acute 1, Aquatic Chronic 1, Asp. Tox. 1, Flam. Liq. 2, Skin Irrit. 2, and STOT SE 3 . It may be fatal if swallowed and enters airways (H304), causes skin irritation (H315), may cause drowsiness or dizziness (H336), and is very toxic to aquatic life with long lasting effects (H410) .

properties

IUPAC Name

methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDCYFDDFPWISL-JEBPEJKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016222
Record name Icosapent methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester

CAS RN

2734-47-6
Record name Icosapent methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosapent methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2734-47-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ICOSAPENT METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O598O936I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
J Winkelmann, J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2018 - Springer
Diffusion coefficient of cis-5,8,11,14,17-eicosapentaenoic acid methyl ester in carbon dioxide Page 1 Diffusion coefficient of cis-5,8,11,14,17-eicosapentaenoic acid methyl ester in carbon …
Number of citations: 0 link.springer.com
W Chen, W Jin, Y Zhang, H Fang, H Chen, Z Hong… - Food Chemistry, 2022 - Elsevier
Certified reference materials (CRMs) with high accuracy and traceability are essential tools for the validation of analytical methods and calibration of equipment. In this study, purity …
Number of citations: 4 www.sciencedirect.com
Y Tang, Y Zhang, JN Rosenberg, N Sharif… - RSC …, 2016 - pubs.rsc.org
Accelerated solvent extraction (ASE), a commercially available pressurized fluid extraction technique and conventional manual extraction were compared to identify the most effective …
Number of citations: 40 pubs.rsc.org
PT Ninh, NT Luu, T Van Loc, NTH Mi, TTP Thao… - Vietnam Journal of …, 2015 - vjs.ac.vn
From the ethyl acetate extract of the barks of Litsea glutinosa four compounds including cis-5, 8, 11, 14, 17-eicosapentaenoic acid methyl ester (1), spatozoate (2), betasitosterol (3) and …
Number of citations: 3 vjs.ac.vn
N Moheimanian, H Mirkhani, N Edraki, A Poustforoosh… - 2023 - researchsquare.com
Anti-diabetic potential of a brown alga, Padina tetrastromatica, from the coastline of the Persian Gulf, using bioassay-guided purification approach yielded the most active α-glucosidase …
Number of citations: 2 www.researchsquare.com
D Priya, A Patil, S Niranjana, A Chavan - Int J Pharm Sci, 2012 - researchgate.net
In present investigation fatty acids (FAs) were estimated from the leaves and stem of Aegiceras corniculatum (L.) Blanco. It is found that in leaves of the species the saturated FAs are …
Number of citations: 5 www.researchgate.net
FS Henna Lu, MH Norziah - International journal of food …, 2010 - Wiley Online Library
Wholemeal bread and white bread were prepared by substituting shortening with refined menhaden fish oil (0.5%, 1.0% and 1.5% w/w). The stability of eicosapentaenoic acid (EPA) …
Number of citations: 4 ifst.onlinelibrary.wiley.com
M Li, PJ Pham, CU Pittman Jr, T Li - Microporous and mesoporous …, 2009 - Elsevier
Novel π-complexing sorbents were prepared by covalently immobilizing ionic liquids (ILs) onto mesoporous SBA-15 using a one-pot sol–gel process followed by coating these SBA-15-…
Number of citations: 64 www.sciencedirect.com
M Li, CU Pittman Jr, T Li - Talanta, 2009 - Elsevier
The extraction/enrichment of omega−3 polyunsaturated fatty acid methyl esters (PUFAMEs) by hydrophobic ionic liquids (ILs) containing silver salts as the extraction phase has been …
Number of citations: 49 www.sciencedirect.com
M Li, PJ Pham, T Wang, CU Pittman Jr, T Li - Separation and Purification …, 2009 - Elsevier
Novel π-complexing sorbents were prepared by covalently immobilizing ionic liquids (ILs) onto silica and then coating this silica-supported ILs with silver salts. These supported ILs …
Number of citations: 55 www.sciencedirect.com

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